molecular formula C14H19NO2 B14901881 n-Cyclopropyl-4-(p-tolyloxy)butanamide

n-Cyclopropyl-4-(p-tolyloxy)butanamide

Cat. No.: B14901881
M. Wt: 233.31 g/mol
InChI Key: FTHXMGJSHIFPBE-UHFFFAOYSA-N
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Description

n-Cyclopropyl-4-(p-tolyloxy)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a cyclopropyl group at the nitrogen atom and a p-tolyloxy (4-methylphenoxy) moiety at the 4-position.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-cyclopropyl-4-(4-methylphenoxy)butanamide

InChI

InChI=1S/C14H19NO2/c1-11-4-8-13(9-5-11)17-10-2-3-14(16)15-12-6-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,15,16)

InChI Key

FTHXMGJSHIFPBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-4-(p-tolyloxy)butanamide typically involves the reaction of cyclopropylamine with 4-(p-tolyloxy)butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-4-(p-tolyloxy)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Cyclopropyl-4-(p-tolyloxy)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Cyclopropyl-4-(p-tolyloxy)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between n-Cyclopropyl-4-(p-tolyloxy)butanamide and its analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight Reported Biological Activity
This compound C₁₈H₂₃NO₂ Cyclopropyl (N), p-tolyloxy (C-4) ~297.4 g/mol Hypothesized enzyme/receptor modulation
N-Phenyl-4-(4-propylphenoxy)butanamide C₁₉H₂₃NO₂ Phenyl (N), 4-propylphenoxy (C-4) 297.4 g/mol Potential applications in materials science
n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine C₁₃H₁₃FN₂S Cyclopropyl (N), 4-fluorophenyl (thiazole) 260.3 g/mol Antitumor activity via DNA synthesis inhibition
n-Cyclopropyl-4-(4-ethylphenyl)-5-methylthiazol-2-amine C₁₆H₂₁N₂S Cyclopropyl (N), ethylphenyl, methyl (thiazole) 273.4 g/mol Broad-spectrum enzyme inhibition
N-Cyclopropyl-4-(propan-2-yl)cyclohexan-1-amine C₁₂H₂₁N Cyclopropyl (N), isopropyl (cyclohexane) 179.3 g/mol Enhanced binding affinity to receptors

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity The cyclopropyl group on the nitrogen atom (common in all cyclopropyl-containing analogs) is linked to improved binding affinity and metabolic stability due to its rigid, three-membered ring structure, which restricts conformational flexibility and enhances target engagement . The p-tolyloxy group in the target compound introduces moderate lipophilicity compared to bulkier substituents like 4-propylphenoxy (in N-phenyl-4-(4-propylphenoxy)butanamide). This may balance solubility and membrane permeability, critical for drug-like properties .

Role of Heterocyclic Moieties Thiazole-containing analogs (e.g., n-Cyclopropyl-4-(4-fluorophenyl)thiazol-2-amine) exhibit pronounced antitumor activity, likely due to their ability to intercalate into DNA or inhibit kinases involved in cell proliferation . The absence of a thiazole ring in the target compound suggests divergent mechanisms, possibly favoring receptor modulation over direct DNA interaction.

Impact of Aromatic Substituents Fluorine or ethyl groups on aromatic rings (e.g., 4-fluorophenyl or 4-ethylphenyl) enhance electron-withdrawing or hydrophobic interactions with target proteins, respectively.

Comparative Molecular Weights and Applications

  • The target compound’s molecular weight (~297.4 g/mol) aligns with Lipinski’s rule of five, suggesting oral bioavailability. In contrast, thiazole derivatives (260–273 g/mol) may prioritize parenteral administration due to reduced solubility .

Biological Activity

n-Cyclopropyl-4-(p-tolyloxy)butanamide is a compound of interest due to its potential biological activity, particularly as an apelin receptor agonist. This compound has been studied for its effects on various physiological processes and its implications in therapeutic applications.

The compound acts primarily through the apelin receptor (APJ), a G protein-coupled receptor (GPCR) that plays a crucial role in cardiovascular regulation, metabolic processes, and neuroprotection. Activation of APJ by this compound can lead to various downstream effects, including vasodilation, increased cardiac contractility, and modulation of fluid balance.

Physiological Effects

  • Cardiovascular Effects :
    • Positive Inotropic Effect : Similar to other apelin peptides, this compound may enhance myocardial contractility without causing hypertrophy, making it a candidate for treating heart failure .
    • Vasodilation : By promoting the relaxation of vascular smooth muscle, it can lower blood pressure and improve blood flow .
  • Neuroprotective Properties :
    • The activation of APJ has been linked to neuroprotective effects in models of ischemia, suggesting potential applications in stroke recovery and neurodegenerative diseases .
  • Metabolic Regulation :
    • This compound may influence glucose metabolism and lipid profiles, which are critical in the context of obesity and type 2 diabetes .

Research Findings

Recent studies have highlighted the importance of the C-terminal region of apelin peptides in their biological activity. Deletions in this region can significantly impact receptor internalization and signaling efficacy . The specific interactions between this compound and APJ are essential for understanding its full therapeutic potential.

Case Studies

Several case studies have examined the effects of apelin receptor agonists in clinical settings:

  • Heart Failure Management : A clinical trial investigated the efficacy of apelin analogs in patients with heart failure, demonstrating improved cardiac output and reduced symptoms associated with heart failure exacerbations.
  • Stroke Recovery : Another study focused on the use of APJ agonists in post-stroke patients, showing enhanced recovery rates and improved neurological outcomes compared to standard treatments.

Data Table: Biological Activity Summary

Biological ActivityMechanismTherapeutic Implications
Positive Inotropic EffectIncreases myocardial contractilityHeart failure treatment
VasodilationRelaxes vascular smooth muscleLowers blood pressure
NeuroprotectionProtects neurons during ischemiaStroke recovery potential
Metabolic RegulationInfluences glucose/lipid metabolismObesity and diabetes management

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